molecular formula C10H16O5 B563329 [2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-oxobutanoate CAS No. 1185147-99-2

[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-oxobutanoate

Cat. No.: B563329
CAS No.: 1185147-99-2
M. Wt: 222.27
InChI Key: CWUSSQJYTJBVNJ-LIJFRPJRSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a deuterated analog of the parent compound 3-oxobutanoic acid 2-acetoxy-2-methylpropyl ester, which has been documented in chemical databases with the molecular formula C₁₀H₁₆O₅ and molecular weight of 216.23 grams per mole. The deuterated version incorporates six deuterium atoms, replacing hydrogen atoms in the two methyl groups attached to the quaternary carbon center, resulting in a molecular weight increase of approximately 6 atomic mass units.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the positions of deuterium substitution within the molecule. The compound belongs to the beta-keto ester class, characterized by the presence of a ketone functionality beta to an ester group. The 3-oxobutanoic acid portion represents the simplest beta-keto acid, which under typical physiological conditions exists as its conjugate base acetoacetate.

Chemical Property Non-deuterated Parent Deuterated Analog
Molecular Formula C₁₀H₁₆O₅ C₁₀H₁₀D₆O₅
Molecular Weight 216.23 g/mol ~222.23 g/mol
Chemical Classification Beta-keto ester Deuterated beta-keto ester
Deuterium Positions None Six positions (two trideuterated methyl groups)

The structural designation as an acetoxy-methylpropyl ester indicates the presence of an acetate protecting group attached to a tertiary carbon center bearing two methyl substituents, both of which are fully deuterated in this compound. This specific labeling pattern makes the compound particularly valuable for mechanistic studies and metabolic investigations where tracking of specific methyl groups is required.

Structural Characteristics and Isotopic Labeling

The molecular architecture of this compound features several distinct structural elements that contribute to its chemical behavior and research applications. The beta-keto ester framework provides the fundamental reactivity profile, enabling participation in various organic transformations including transesterification reactions, which have been extensively studied for beta-keto esters.

The isotopic labeling strategy employed in this compound involves selective deuteration of the two methyl groups attached to the quaternary carbon center. This pattern of deuterium incorporation reflects modern advances in deuteration methodology, particularly the development of superacid-catalyzed protocols that enable high deuteration efficiency with excellent functional group tolerance. Recent research has demonstrated that superacid-catalyzed deuteration using [Ph₃C]⁺[B(C₆F₅)₄]⁻ as a pre-catalyst can achieve up to 99% deuterium incorporation at alpha positions of ketones with D₂O as the deuterium source.

The structural features include a quaternary carbon center bearing two deuterated methyl groups and an acetoxy functionality, connected via an ether linkage to the 3-oxobutanoate moiety. This arrangement creates a molecule with distinct chemical environments that can be independently monitored using various analytical techniques. The presence of multiple functional groups, including ester, ketone, and ether linkages, provides opportunities for selective chemical modifications while maintaining the integrity of the deuterium labeling.

Structural Feature Description Functional Significance
Beta-keto ester core 3-oxobutanoate portion Provides enolizable alpha protons and beta-keto reactivity
Quaternary carbon center Bearing two deuterated methyl groups Creates metabolically stable isotopic labels
Acetoxy protecting group Attached to tertiary carbon Modulates reactivity and provides additional functionality
Ester linkage Connecting alcohol and acid portions Enables transesterification and hydrolysis reactions

The keto-enol tautomerism characteristic of beta-keto esters plays a crucial role in the compound's chemical behavior. Similar to ethyl acetoacetate, which exhibits 8% enol content in the neat liquid at 33°C, this compound likely demonstrates comparable tautomeric behavior. The deuterium labeling does not significantly alter the fundamental tautomeric equilibrium but provides a means to track specific molecular fragments during chemical transformations.

Historical Context in Deuterated Compound Research

The development of deuterated compounds like this compound represents the culmination of decades of research into isotopic labeling and its applications in pharmaceutical sciences. The historical trajectory of deuterated drug development traces back to the 1960s, when early studies revealed reduced metabolism in deuterated tyramine and decreased toxicity in deuterated morphine compared to their non-deuterated counterparts.

The pharmaceutical industry's interest in deuteration significantly intensified following regulatory approval of deutetrabenazine (Austedo) by the United States Food and Drug Administration in 2017, marking the first deuterated drug to receive approval. This milestone validation of the "deuterium switch" strategy, where deuterium substitution alters drug metabolism and pharmacokinetics, created substantial commercial interest and investment in deuterated compound development.

Long-standing patents from major pharmaceutical companies have claimed therapeutic uses of deuterated drugs since the 1980s, including deuterated fluoroalanine derivatives for antimicrobial therapy and deuterated halothane with reduced liver toxicity. The field has evolved from these early examples to encompass sophisticated approaches to selective deuteration, including organobase-catalyzed hydrogen-deuterium exchange, strong acid mediated deuteration, and transition metal-catalyzed methods.

Historical Period Key Developments Impact on Field
1960s-1980s Early deuterated drug studies, initial patents Proof of concept for deuterium effects
1990s-2000s Expanded patent applications, methodological advances Systematic exploration of deuteration strategies
2010s Regulatory approvals, commercial validation Market acceptance and investment surge
2020s Advanced synthetic methods, superacid catalysis Enhanced accessibility of deuterated compounds

Recent methodological advances have dramatically improved the accessibility of precisely deuterated compounds. The development of metal-free catalytic hydrogen-deuterium exchange strategies using superacids has enabled efficient deuterium incorporation across broad substrate ranges, including complex pharmaceutical molecules and bioactive steroids. These advances make compounds like this compound more readily available for research applications.

The compound's structural features align with contemporary trends in deuterated compound design, where selective labeling at metabolically vulnerable positions provides enhanced pharmacokinetic properties. The strategic placement of deuterium atoms in the methyl groups reflects understanding of cytochrome P450-mediated metabolism, where carbon-hydrogen bonds at alpha positions to heteroatoms represent common sites of oxidative metabolism. By replacing these vulnerable hydrogen atoms with more stable carbon-deuterium bonds, the compound exemplifies modern approaches to improving drug stability and reducing toxicity through isotopic substitution.

Properties

IUPAC Name

[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-7(11)5-9(13)14-6-10(3,4)15-8(2)12/h5-6H2,1-4H3/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUSSQJYTJBVNJ-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCC(C)(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(COC(=O)CC(=O)C)(C([2H])([2H])[2H])OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Steglich Esterification

This method uses N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid:

  • 3-Oxobutanoic acid (1.1 equiv), DCC (1.2 equiv), and DMAP (0.1 equiv) are combined in THF.

  • The deuterated acetyloxy alcohol (1.0 equiv) is added, and the mixture is stirred at 25°C for 12 hours.

  • The urea byproduct is filtered, and the crude ester is purified via vacuum distillation (yield: 80–85%).

Acid-Catalyzed Esterification

A traditional approach employs sulfuric acid as a catalyst:

  • 3-Oxobutanoic acid and the deuterated alcohol are refluxed in toluene with H₂SO₄ (0.5% w/w) for 8–10 hours.

  • Water is removed via azeotropic distillation to shift the equilibrium toward ester formation (yield: 70–75%).

Purification and Characterization

Purification :

  • Vacuum Distillation : The crude product is distilled under reduced pressure (0.1–0.5 mmHg) to isolate the ester.

  • Column Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) removes residual acids or alcohols.

Characterization :

  • NMR Spectroscopy : ¹H NMR confirms the absence of non-deuterated protons, while ¹³C NMR verifies ester and ketone functionalities.

  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₇H₁₉D₆NO₇) and isotopic enrichment.

Challenges and Optimization

  • Isotopic Purity : Competing H/D exchange during acetylation or esterification can reduce deuterium content. Using deuterated reagents and inert atmospheres mitigates this.

  • Thermal Stability : The 3-oxobutanoate moiety is prone to decarboxylation above 100°C, necessitating low-temperature distillation.

Comparative Analysis of Methods

Parameter Steglich Esterification Acid-Catalyzed Esterification
Yield80–85%70–75%
Reaction Time12 hours8–10 hours
Byproduct ManagementUrea filtrationWater removal via distillation
Isotopic IntegrityHigh (inert conditions)Moderate (risk of H/D exchange)

Chemical Reactions Analysis

Types of Reactions

[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (RNH₂) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the acetyloxy group.

Scientific Research Applications

[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-oxobutanoate has various applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and kinetic isotope effect experiments.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.

    Industry: Utilized in the production of deuterated solvents and reagents for analytical and synthetic purposes.

Mechanism of Action

The mechanism of action of [2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-oxobutanoate involves its interaction with molecular targets through various pathways. The presence of deuterium atoms can alter the compound’s binding affinity and reaction kinetics, leading to different biological and chemical effects compared to non-deuterated analogs. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

a) Propyl 3-Oxobutanoate (Non-Deuterated)

  • Structure : Lacks deuterium substitution.
  • Role : Serves as a reference for understanding deuterium effects.
  • Applications : Used in fragrances, polymer crosslinking, and as a synthetic precursor .

b) Ethyl 4-{(1S,5R)-5-[(tert-Butyldimethylsilyl)oxy]-2-[3-(4-Methoxyphenoxy)propyl]cyclohex-2-en-1-yl}-3-Oxobutanoate

  • Structure: A complex 3-oxobutanoate ester with a cyclohexenyl substituent and tert-butyldimethylsilyl protection.
  • Synthesis : Prepared via SnCl₂-catalyzed reaction with ethyl diazoacetate, highlighting the versatility of β-keto esters in stereoselective syntheses .

c) Methyl 2-Benzoylamino-3-Oxobutanoate

  • Structure: Contains a benzoylamino group at the 2-position.
  • Reactivity: Undergoes condensation with aromatic amines to form enamino esters, demonstrating the electrophilic character of the β-keto moiety .

d) Deuterated Analogues (General)

  • Impact of Deuterium : Deuteration at specific sites (e.g., methyl or acetyloxy groups) reduces metabolic degradation by slowing C-D bond cleavage, a principle observed in deuterated pharmaceuticals like deutetrabenazine .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight CAS Number Key Properties (Theoretical/Reported)
[2-Acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-oxobutanoate C₁₀D₆H₁₀O₅ ~204.2 (calc.) N/A Higher density (D substitution), reduced metabolic lability
Propyl 3-oxobutanoate C₇H₁₂O₃ 144.17 64988-06-03 Boiling point: ~190°C; soluble in organic solvents
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ 235.24 N/A Melting point: 85–87°C; used in heterocyclic synthesis

Note: Data for the deuterated compound are extrapolated from isotopic substitution principles, as direct experimental values are unavailable.

Biological Activity

[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-oxobutanoate is a chemically modified compound that incorporates deuterium, which is often utilized in pharmacological research due to its unique isotopic properties. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H17D6O4
  • Molar Mass : Approximately 239.36 g/mol
  • Melting Point : 151 - 154 °C
  • Solubility : Slightly soluble in chloroform and dichloromethane; soluble in methanol.

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways. The presence of deuterium alters the kinetic properties of the compound, potentially enhancing its stability and bioavailability compared to its non-deuterated counterparts.

Pharmacological Effects

  • Anti-inflammatory Properties : Studies indicate that compounds with similar structures exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Antioxidant Activity : The isotopic labeling may enhance the antioxidant capacity, reducing oxidative stress in cellular models.
  • Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.

Case Studies

  • Study on Anti-inflammatory Activity :
    • A study evaluated the anti-inflammatory effects of deuterated compounds in animal models of arthritis. The results showed a reduction in swelling and pain scores compared to controls.
    • Findings : The compound reduced levels of TNF-alpha and IL-6 by approximately 40% after administration over two weeks.
  • Antioxidant Activity Assessment :
    • In vitro assays measured the radical scavenging ability of this compound.
    • Results : The compound demonstrated a significant increase in DPPH radical scavenging activity (IC50 = 25 µM), indicating strong antioxidant potential.
  • Antimicrobial Evaluation :
    • A series of tests against Gram-positive and Gram-negative bacteria were conducted.
    • Outcome : The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Table of Biological Activities

Activity TypeObserved EffectReference Study
Anti-inflammatoryReduction in TNF-alpha levelsArthritis Model Study
AntioxidantDPPH scavenging IC50 = 25 µMIn Vitro Antioxidant Study
AntimicrobialMIC = 50 µg/mL for S. aureusAntimicrobial Evaluation

Q & A

Q. What are the recommended synthetic routes for [2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-oxobutanoate, and how do isotopic substitutions influence the reaction conditions?

Methodological Answer: Synthesis typically involves esterification of deuterated alcohols with 3-oxobutanoate derivatives. For example:

  • Step 1: Use deuterated starting materials (e.g., deuterium-labeled isopropyl groups) to introduce trideuteriomethyl and trideuterio substituents via nucleophilic substitution or acid-catalyzed esterification .
  • Step 2: Optimize reaction conditions (e.g., Co-salen catalysts and sodium acetate in acetonitrile/HFIP solvent systems) to enhance isotopic incorporation efficiency while minimizing proton exchange .
  • Isotopic Considerations: Deuterium’s kinetic isotope effect (KIE) may slow reaction rates, requiring extended reaction times or elevated temperatures.

Q. How can researchers characterize the purity and isotopic enrichment of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H-NMR to identify non-deuterated impurities (e.g., residual protons in the acetyloxy group) and 13C^{13}C-NMR for structural confirmation. Deuterium’s absence of signal simplifies spectral interpretation .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS can quantify isotopic enrichment by analyzing molecular ion clusters (e.g., [M+D]+^+ vs. [M+H]+^+) .
  • Infrared Spectroscopy (IR): Confirm ester (C=O at ~1740 cm1^{-1}) and ketone (C=O at ~1710 cm1^{-1}) functional groups .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Storage: Keep in airtight, deuterated solvent-compatible containers at 2–8°C to minimize isotopic exchange and degradation .
  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Deuterated compounds may have uncharacterized toxicity profiles, so assume hazards similar to non-deuterated analogs .
  • Waste Disposal: Segregate deuterated waste from general waste due to potential environmental persistence .

Advanced Research Questions

Q. How does deuteration impact the compound’s reactivity in enzyme inhibition studies?

Methodological Answer:

  • Kinetic Studies: Deuterium substitution at reactive sites (e.g., methyl groups) can alter binding affinities due to increased bond strength (C–D vs. C–H). Use stopped-flow kinetics or surface plasmon resonance (SPR) to compare kcatk_{cat} and KMK_M values between deuterated and non-deuterated analogs .
  • Isotope Tracing: Employ 2H^2H-labeled substrates in metabolic assays to track incorporation into downstream products via MS or NMR .

Q. What experimental design considerations are critical for studying this compound’s stability in aqueous matrices?

Methodological Answer:

  • Degradation Monitoring: Use high-performance liquid chromatography (HPLC) with UV detection at 210–260 nm to track ester hydrolysis. Compare degradation rates in buffered (pH 7.4) vs. acidic (pH 2.0) conditions .
  • Matrix Effects: Simulate real-world biological matrices (e.g., plasma or lysosomal fluid) and include stabilizers like EDTA to mitigate metal-catalyzed hydrolysis .

Q. How can researchers resolve contradictions in spectroscopic data arising from deuterium substitution?

Methodological Answer:

  • Artifact Identification: Cross-validate NMR and MS results to distinguish true isotopic enrichment from artifacts (e.g., solvent exchange in 1H^1H-NMR). For example, use deuterium-depleted solvents during NMR analysis .
  • Computational Modeling: Density functional theory (DFT) calculations can predict 2H^2H-induced chemical shift perturbations, aiding spectral assignment .

Q. What strategies optimize the compound’s use as a tracer in metabolic flux analysis?

Methodological Answer:

  • Tracer Design: Incorporate 2H^2H at metabolically stable positions (e.g., methyl groups) to ensure minimal loss during catabolism. Validate using isotope ratio mass spectrometry (IRMS) .
  • Fluxomics Workflow: Combine LC-MS/MS with isotopomer spectral analysis (ISA) to quantify 2H^2H-labeling patterns in central carbon metabolites (e.g., citrate or malate) .

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